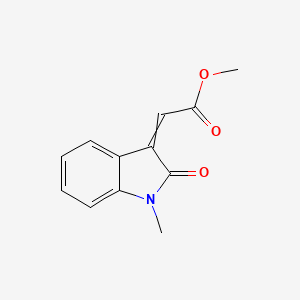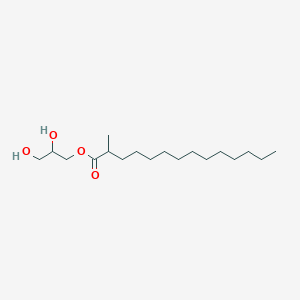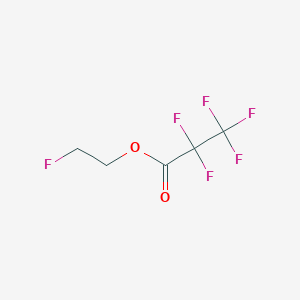
2-Fluoroethyl pentafluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl pentafluoropropanoate is a chemical compound with the molecular formula C5H5F5O2. It is an ester derived from pentafluoropropanoic acid and 2-fluoroethanol. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoroethyl pentafluoropropanoate can be synthesized through the esterification reaction between pentafluoropropanoic acid and 2-fluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl pentafluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions.
Hydrolysis: In the presence of water and a suitable catalyst, the ester bond can be hydrolyzed to yield pentafluoropropanoic acid and 2-fluoroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: Pentafluoropropanoic acid and 2-fluoroethanol.
Reduction: 2-Fluoroethyl alcohol.
Scientific Research Applications
2-Fluoroethyl pentafluoropropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-fluoroethyl pentafluoropropanoate involves its interaction with nucleophiles and electrophiles due to the presence of highly electronegative fluorine atoms. The fluorine atoms increase the compound’s reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl pentafluoropropionate: Similar in structure but lacks the fluoroethyl group.
2-Fluoroethyl acetate: Contains a fluoroethyl group but has an acetate ester instead of a pentafluoropropanoate ester.
2,2,3,3,3-Pentafluoropropanol: A related alcohol with similar fluorine content.
Uniqueness
2-Fluoroethyl pentafluoropropanoate is unique due to the combination of a fluoroethyl group and a pentafluoropropanoate ester, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and intermediates.
Properties
CAS No. |
61799-71-1 |
|---|---|
Molecular Formula |
C5H4F6O2 |
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-fluoroethyl 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C5H4F6O2/c6-1-2-13-3(12)4(7,8)5(9,10)11/h1-2H2 |
InChI Key |
ICNOINLWZBCEHK-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


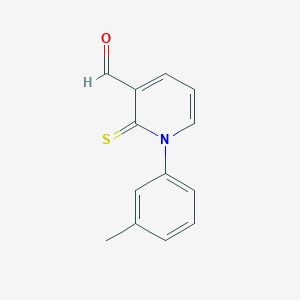
![2-Chloro-1-[3-(4-chlorophenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14561897.png)
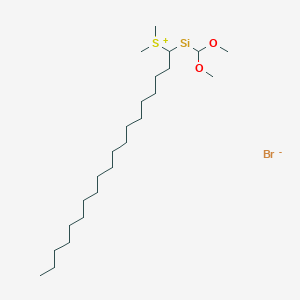
![(6R)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B14561909.png)
![Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14561913.png)
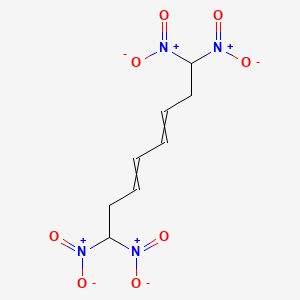
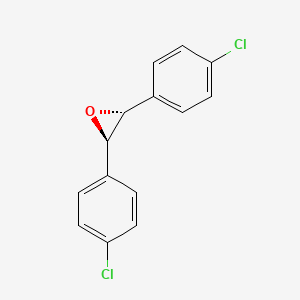
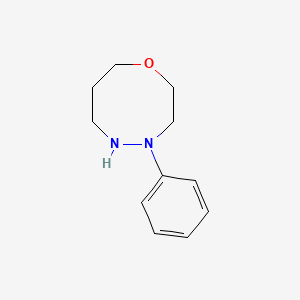
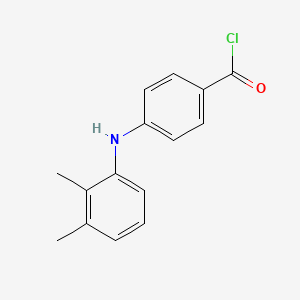
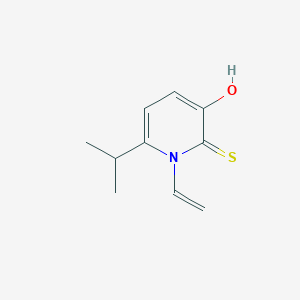
![4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine](/img/structure/B14561955.png)
![5-[(Propan-2-yl)oxy]-3H-1,2-dithiole-3-thione](/img/structure/B14561968.png)
